

# Navigating the Hazard Profile of C8H7Br3: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	1-Bromo-3,5- bis(bromomethyl)benzene
Cat. No.:	B1275827

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For Researchers, Scientists, and Drug Development Professionals

**Disclaimer:** The GHS hazard classification for C8H7Br3 and its isomers, such as 2,4,6-tribromostyrene, is not readily available in public databases or safety data sheets. This guide, therefore, presents a predicted hazard profile for 2,4,6-tribromostyrene based on computational toxicology models. The information provided herein is intended for guidance and should be supplemented with experimental data as it becomes available.

## Introduction

The chemical formula C8H7Br3 encompasses a group of brominated styrene isomers. Due to the absence of comprehensive toxicological data, establishing a definitive Globally Harmonized System (GHS) of Classification and Labelling of Chemicals profile for these compounds is challenging. This technical guide focuses on a representative isomer, 2,4,6-tribromostyrene, to provide a predicted hazard classification. This prediction is derived from in silico toxicological models, which utilize structure-activity relationships to estimate potential hazards.

## Predicted GHS Hazard Classification for 2,4,6-Tribromostyrene

The following table summarizes the predicted GHS hazard classification for 2,4,6-tribromostyrene based on computational analysis.

Hazard Class	Hazard Category	Hazard Statement	Signal Word	Pictogram
Acute Toxicity (Oral)	Category 4	H302: Harmful if swallowed	Warning	
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Warning	
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation	Warning	
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Warning	
Hazardous to the Aquatic Environment, Long-Term Hazard	Category 2	H411: Toxic to aquatic life with long lasting effects	Warning	

## Methodology for In Silico Prediction

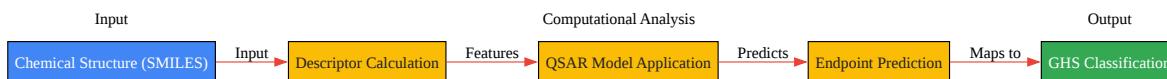
The predicted GHS classification was derived using a computational toxicology workflow. This process involves several key steps to estimate the potential hazards of a chemical based on its molecular structure.

## Experimental Protocol: In Silico GHS Hazard Prediction

- Chemical Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for 2,4,6-tribromostyrene (C=Cc1c(Br)cc(Br)cc1Br) was used as the input for the predictive models.
- Descriptor Calculation: A comprehensive set of molecular descriptors (e.g., topological, constitutional, quantum-chemical) were calculated from the 2D and 3D structures of the

molecule.

- **Model Application:** The calculated descriptors were then used as input for a battery of validated Quantitative Structure-Activity Relationship (QSAR) models. These models are mathematical equations that correlate specific molecular features with toxicological endpoints.
- **Endpoint Prediction:** The models generated predictions for various GHS-relevant endpoints, including acute oral toxicity (LD50), skin irritation/corrosion, eye irritation/damage, and aquatic toxicity.
- **GHS Classification Mapping:** The predicted endpoint values were then mapped to the corresponding GHS hazard categories and statements according to the criteria established by the United Nations.
- **Cross-Verification:** Where possible, predictions from multiple models for the same endpoint were compared to increase the confidence in the final classification.



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Caption: Workflow for In Silico GHS Hazard Prediction.

## Discussion of Predicted Hazards

The in silico analysis suggests that 2,4,6-tribromostyrene is likely to be harmful if swallowed. The presence of the vinyl group and multiple bromine atoms on the aromatic ring may contribute to its oral toxicity.

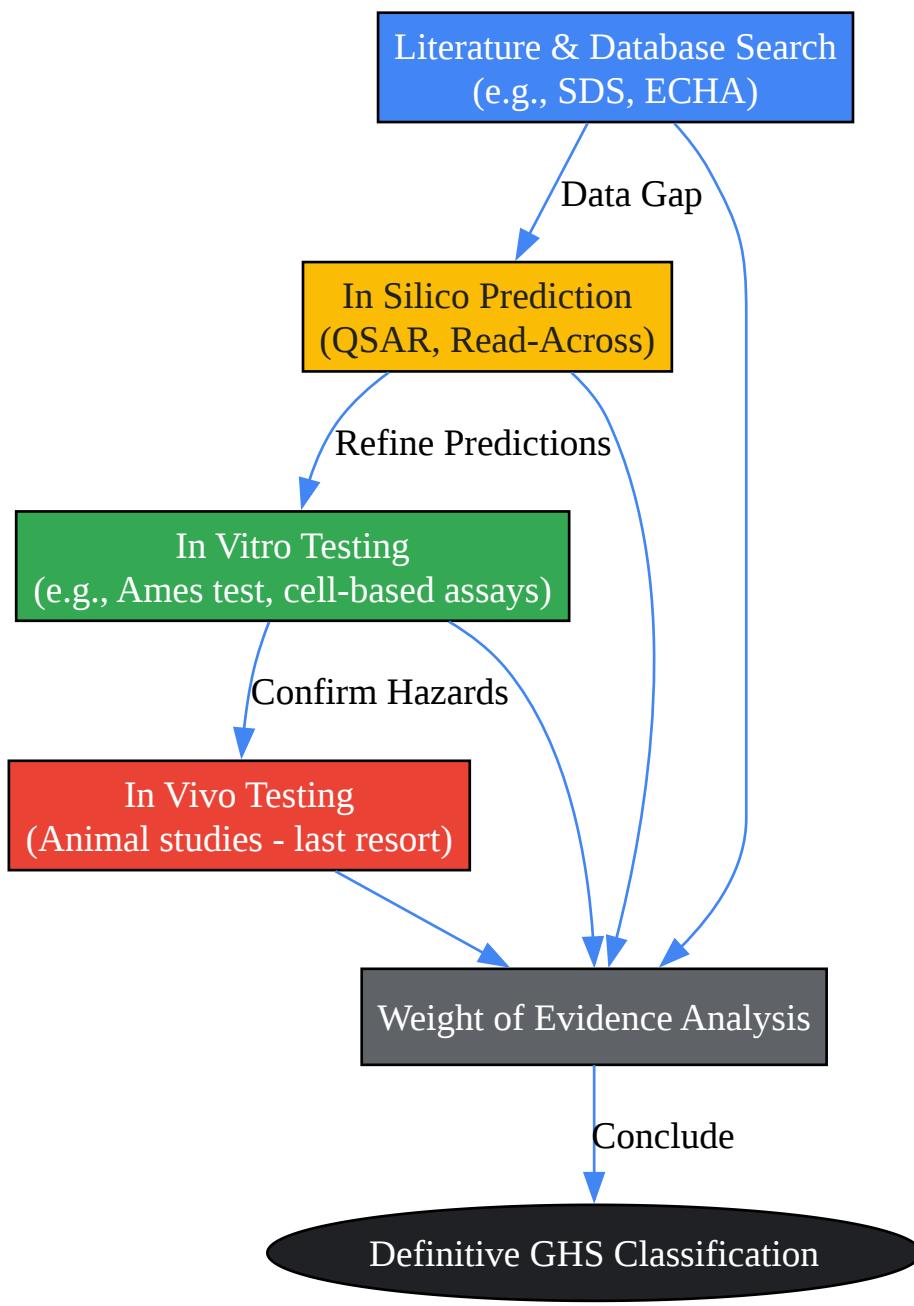
The prediction of skin and serious eye irritation is a common feature of many halogenated aromatic compounds. These substances can interact with biological membranes and proteins, leading to inflammatory responses.

The potential for respiratory irritation suggests that inhalation of dust or vapors of C8H7Br3 isomers should be avoided.

Finally, the prediction of long-term aquatic toxicity is a significant concern. Brominated aromatic compounds are often persistent in the environment and can bioaccumulate in aquatic organisms, posing a risk to ecosystems.

## Logical Framework for Hazard Assessment of Novel Compounds

The assessment of hazards for a novel or data-poor substance like C8H7Br3 follows a logical progression, starting with readily available information and moving towards more complex and resource-intensive methods.



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Caption: Logical Framework for Hazard Assessment.

## Conclusion

In the absence of experimental data, computational toxicology provides a valuable starting point for understanding the potential hazards of C<sub>8</sub>H<sub>7</sub>Br<sub>3</sub> isomers like 2,4,6-tribromostyrene. The predicted GHS classification presented in this guide suggests that these compounds

should be handled with care, particularly concerning oral exposure, skin and eye contact, and environmental release. It is imperative that these in silico predictions are eventually validated through experimental testing to establish a definitive and robust safety profile for this class of chemicals. Researchers and drug development professionals should use this information to guide their risk assessment and implement appropriate safety precautions in the laboratory.

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